

# Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 9H-carbazole-1-carbaldehyde

Cat. No.: B1589853

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This technical guide provides a comprehensive overview of the spectroscopic data for **9H-carbazole-1-carbaldehyde**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the replication and further investigation of this molecule.

## Spectroscopic Data Summary

While a complete, unified dataset for **9H-carbazole-1-carbaldehyde** from a single source is not readily available in the public domain, the following tables are constructed based on typical values for carbazole derivatives and aromatic aldehydes, providing an expected range for the spectral characteristics of the target molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **9H-Carbazole-1-carbaldehyde**

Proton Assignment	Chemical Shift ( $\delta$ , ppm) Range	Multiplicity	Coupling Constant (J, Hz) Range
H-C=O	9.8 - 10.5	s	-
H-2	7.8 - 8.2	d	7.5 - 8.5
H-3	7.2 - 7.6	t	7.0 - 8.0
H-4	8.0 - 8.4	d	7.5 - 8.5
H-5	7.4 - 7.8	d	7.5 - 8.5
H-6	7.1 - 7.5	t	7.0 - 8.0
H-7	7.3 - 7.7	t	7.0 - 8.0
H-8	8.1 - 8.5	d	7.5 - 8.5
N-H	8.0 - 11.5	br s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **9H-Carbazole-1-carbaldehyde**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) Range
C=O	190 - 195
C-1	130 - 135
C-2	120 - 125
C-3	125 - 130
C-4	120 - 125
C-4a	138 - 142
C-4b	122 - 126
C-5	110 - 115
C-6	120 - 125
C-7	120 - 125
C-8	125 - 130
C-8a	140 - 144
C-9a	123 - 127

Table 3: Predicted IR Absorption Bands for **9H-Carbazole-1-carbaldehyde**

Functional Group	Wavenumber (cm <sup>-1</sup> ) Range	Intensity
N-H Stretch	3200 - 3400	Medium-Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehyde)	2700 - 2900	Weak-Medium (often two bands)
C=O Stretch (Aldehyde)	1680 - 1710	Strong
C=C Stretch (Aromatic)	1580 - 1620	Medium-Strong
C-N Stretch	1200 - 1350	Medium
C-H Bend (Aromatic)	700 - 900	Strong

Table 4: Predicted UV-Vis Absorption Maxima for **9H-Carbazole-1-carbaldehyde**

Solvent	$\lambda_{\text{max}}$ (nm) Range	Molar Absorptivity ( $\epsilon$ ) Range (L·mol <sup>-1</sup> ·cm <sup>-1</sup> )
Ethanol/Methanol	230-240, 250-260, 290-300, 330-350	10,000-50,000
Dichloromethane	235-245, 255-265, 295-305, 335-355	10,000-50,000

## Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for carbazole derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **9H-carbazole-1-carbaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). For <sup>13</sup>C NMR, a more concentrated solution (20-50 mg) may be necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can range from 8 to 64, depending on the sample concentration. A relaxation delay of 1-5 seconds is typically employed.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is commonly used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are generally required to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. For  $^1\text{H}$  NMR, integrate the signals to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is common. Mix 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify and label the characteristic absorption bands.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

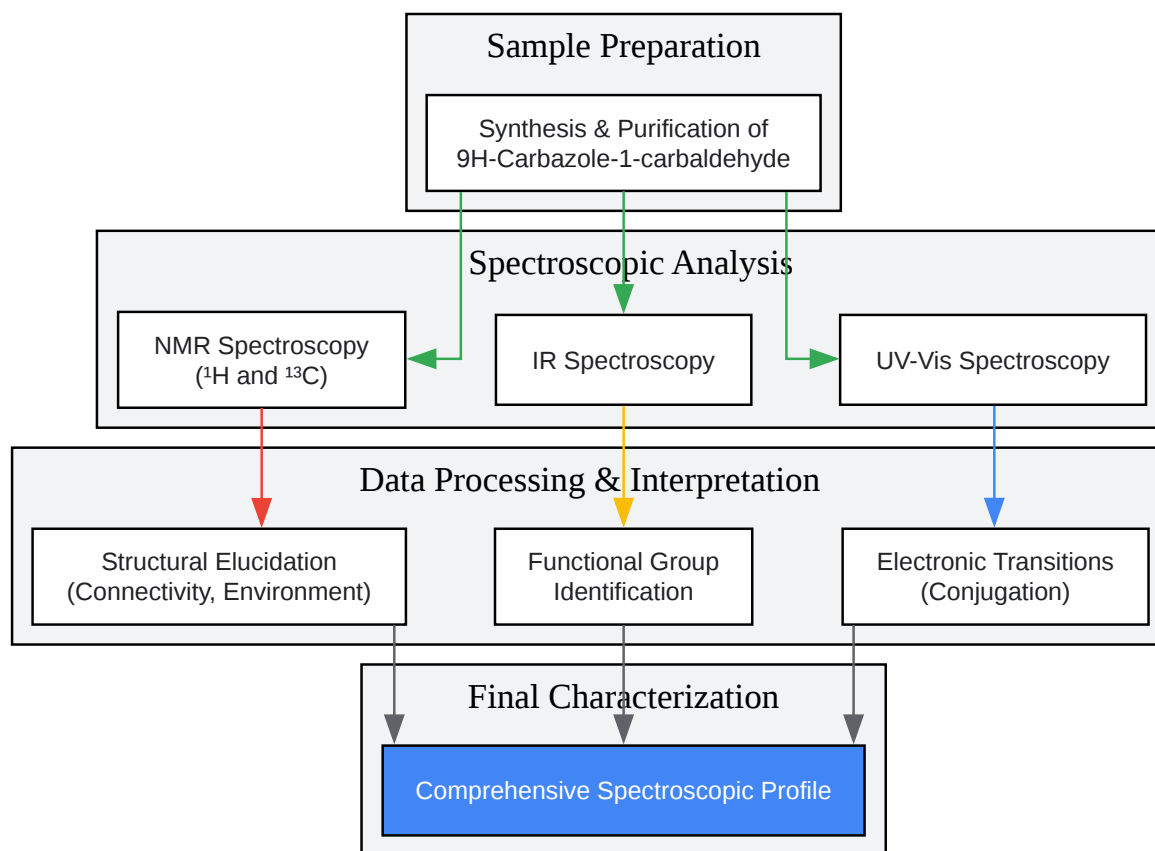
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane, or acetonitrile). The concentration should be in

the micromolar range (e.g.,  $10^{-5}$  to  $10^{-6}$  M) to ensure the absorbance falls within the linear range of the instrument (typically below 1.5).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.
- Data Processing: The instrument software will generate a plot of absorbance versus wavelength. Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ). The molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration in mol/L, and  $l$  is the path length of the cuvette in cm.

## Visualizing the Spectroscopic Analysis Workflow

To provide a clear understanding of the logical flow of spectroscopic analysis, the following diagram illustrates a typical workflow.



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Caption: Workflow for Spectroscopic Analysis of **9H-Carbazole-1-carbaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589853#spectroscopic-data-of-9h-carbazole-1-carbaldehyde-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b1589853#spectroscopic-data-of-9h-carbazole-1-carbaldehyde-nmr-ir-uv-vis)

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